

Comparative Guide: Ethyl vs. Methyl 10-Oxooctadecanoate in Research & Development

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | <i>Octadecanoic acid, 10-oxo-, ethyl ester</i> |
| CAS No.: | <i>18490-59-0</i> |
| Cat. No.: | <i>B3111688</i> |

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Executive Summary: The Choice of Ester Matters

In lipid research and drug development, the distinction between Ethyl 10-oxooctadecanoate and Methyl 10-oxooctadecanoate is often treated as a trivial structural variation. However, this choice dictates the molecule's metabolic fate, toxicity profile, and analytical visibility.

- Select Methyl 10-oxooctadecanoate for: Analytical standards (GC-MS), industrial polymer synthesis (nylon precursors), and non-biological chemical intermediates.
- Select Ethyl 10-oxooctadecanoate for: Pharmaceutical formulations, nutraceutical delivery systems, and metabolic studies where methanol toxicity must be eliminated.

This guide provides a technical breakdown of physicochemical properties, synthesis protocols, and analytical differentiation to support your experimental design.

Part 1: Physicochemical Showdown

Both compounds are derivatives of 10-oxooctadecanoic acid (also known as 10-ketostearic acid), a keto-fatty acid often derived from the microbial biotransformation of oleic acid.

| Property | Methyl 10-oxooctadecanoate | Ethyl 10-oxooctadecanoate |
|-----------------------|--|--|
| CAS Number | 1842-70-2 | 18490-59-0 |
| Molecular Formula | C ₁₉ H ₃₆ O ₃ | C ₂₀ H ₃₈ O ₃ |
| Molecular Weight | 312.49 g/mol | 326.51 g/mol |
| Physical State (25°C) | Solid (Waxy Crystals) | Solid (Soft Wax) / Semi-solid |
| Melting Point | 47–51 °C | ~40–45 °C (Estimated*) |
| Lipophilicity (LogP) | ~6.1 | ~6.5 |
| Metabolic Byproduct | Methanol (Toxic) | Ethanol (GRAS/Safe) |
| Primary Utility | GC Standard, Polymer Monomer | Drug Carrier, Flavor Precursor |

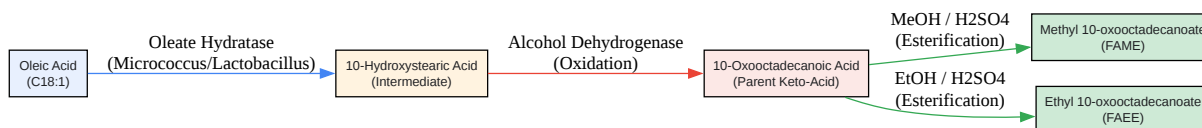
*Note: Ethyl esters generally exhibit slightly lower melting points than their methyl counterparts due to the disruption of crystal packing efficiency by the bulkier ethyl group.

Part 2: Synthesis & Production Pathways

The production of these esters typically begins with Oleic Acid. The introduction of the ketone group at the C10 position is the rate-limiting step, often achieved via biotransformation using specific bacterial strains (e.g., *Flavobacterium* sp., *Micrococcus luteus*) or chemical hydration/oxidation.

Mechanism of Action: Biotransformation Route

- Hydration: Oleate hydratase converts Oleic Acid → 10-Hydroxystearic Acid.
- Oxidation: Alcohol dehydrogenase converts 10-Hydroxystearic Acid → 10-Oxooctadecanoic Acid.
- Esterification: Chemical esterification with MeOH or EtOH yields the final product.



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Caption: Biocatalytic route from Oleic Acid to 10-oxo esters.[1][2] The divergence occurs at the final esterification step.

Part 3: Analytical Differentiation (GC-MS)

Distinguishing these two esters is critical in lipidomics, especially when using ethanol as an extraction solvent which may cause transesterification artifacts.

Gas Chromatography Profiles

- Retention Time: The Ethyl ester elutes later than the Methyl ester due to higher molecular weight and boiling point.
- Fragmentation Patterns (EI Source):
 - Methyl Ester: Look for the McLafferty rearrangement ion at m/z 74 (characteristic of methyl esters) and loss of methoxy group [M-31].
 - Ethyl Ester: Look for the rearrangement ion at m/z 88 (characteristic of ethyl esters) and loss of ethoxy group [M-45].

Protocol: GC-MS Separation

- Column: fused silica capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.
- Carrier Gas: Helium at 1.0 mL/min.
- Temp Program: 100°C (1 min) → 10°C/min → 300°C (hold 5 min).
- Differentiation Logic:

- If peak at m/z 312 (Molecular Ion) + Base peak m/z 74 → Methyl.
- If peak at m/z 326 (Molecular Ion) + Base peak m/z 88 → Ethyl.

Part 4: Biological Implications & Toxicity

This is the decisive factor for pharmaceutical applications.

1. Metabolic Toxicity (The "Payload" Risk)

Upon hydrolysis by pancreatic lipases or intracellular esterases, these compounds release the parent fatty acid and an alcohol.

- Methyl Ester → Methanol: Methanol is oxidized to formaldehyde and formic acid, which are neurotoxic and can cause metabolic acidosis. While trace amounts in analytical samples are negligible, methyl esters are unsuitable for high-dose drug delivery.
- Ethyl Ester → Ethanol: Ethanol is metabolized to acetaldehyde and acetate, pathways the body handles efficiently (up to a limit). This makes the ethyl ester the standard for oral lipid therapeutics (e.g., Omega-3 ethyl esters like Lovaza).

2. Bioactivity of the 10-Oxo Group

The 10-oxo moiety (ketone) imparts unique polarity compared to a standard stearate.

- PPAR Activation: Oxo-fatty acids often act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), regulating lipid metabolism.
- Gut Microbiota: 10-oxooctadecanoic acid is a "postbiotic" metabolite of gut bacteria (e.g., *Lactobacillus plantarum*), potentially influencing host immunity.

Part 5: Experimental Protocols

Protocol A: Chemical Synthesis of Ethyl 10-oxooctadecanoate

Use this protocol to generate a reference standard if commercial stock is unavailable.

Reagents: 10-oxooctadecanoic acid (10 mmol), Absolute Ethanol (50 mL), Conc. H₂SO₄ (0.5 mL). Equipment: Round-bottom flask, Reflux condenser, Rotary evaporator.

- Dissolution: Dissolve 3.0 g of 10-oxooctadecanoic acid in 50 mL of absolute ethanol.
- Catalysis: Add 0.5 mL of concentrated sulfuric acid dropwise.
- Reflux: Heat to reflux (approx. 80°C) for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 80:20).
- Neutralization: Cool to room temperature. Add 50 mL of saturated NaHCO₃ solution to neutralize the acid.
- Extraction: Extract with Diethyl Ether (3 x 30 mL). Combine organic layers.
- Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
- Purification: Recrystallize from cold hexane or purify via silica gel column chromatography.

Protocol B: Self-Validating Purity Check

Before biological use, validate the ester form.

- Run ¹H-NMR (CDCl₃).
- Methyl Check: Look for a singlet at ~3.66 ppm (OCH₃).
- Ethyl Check: Look for a quartet at ~4.12 ppm (OCH₂-) and a triplet at ~1.25 ppm (-CH₃).
- Logic: If the singlet at 3.66 ppm is present in your "Ethyl" sample, transesterification with methanol contamination has occurred.

References

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